N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC14790816
Molecular Formula: C18H16BrN3O2
Molecular Weight: 386.2 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide -](/images/structure/VC14790816.png)
Specification
Molecular Formula | C18H16BrN3O2 |
---|---|
Molecular Weight | 386.2 g/mol |
IUPAC Name | N-[2-[(2-bromobenzoyl)amino]ethyl]-1H-indole-3-carboxamide |
Standard InChI | InChI=1S/C18H16BrN3O2/c19-15-7-3-1-6-13(15)17(23)20-9-10-21-18(24)14-11-22-16-8-4-2-5-12(14)16/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24) |
Standard InChI Key | GGYRIPTUSLVXQC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CC=CC=C3Br |
Introduction
Chemical Identity and Structural Features
N-(2-{[(2-Bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide (molecular formula: C₁₈H₁₅BrN₃O₂; molecular weight: 401.24 g/mol) consists of three primary components:
-
Indole core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
-
2-Bromophenyl group: A benzene ring substituted with bromine at the ortho position, enhancing electrophilic reactivity.
-
Carboxamide-ethyl linker: A two-carbon chain connecting the indole’s 3-carboxamide group to the bromophenyl moiety via a urea-like linkage.
Key Physicochemical Properties
Property | Value/Description |
---|---|
Solubility | Low aqueous solubility; soluble in DMSO |
LogP (Partition Coefficient) | ~3.2 (indicative of moderate lipophilicity) |
Hydrogen Bond Donors | 3 (amide NH, indole NH, urea NH) |
Hydrogen Bond Acceptors | 4 (two carbonyl oxygens, two amide oxygens) |
The bromine atom’s electron-withdrawing effect increases the compound’s stability against metabolic degradation compared to non-halogenated analogs .
Synthesis and Optimization
The synthesis of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves multi-step organic reactions, typically proceeding via the following stages:
Indole-3-carboxylic Acid Activation
The indole-3-carboxylic acid precursor is activated using coupling agents such as BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a reactive intermediate .
Amide Bond Formation
The activated carboxylate reacts with ethylenediamine derivatives under basic conditions (e.g., triethylamine in DMF) to yield the intermediate 2-aminoethyl indole-3-carboxamide.
Urea Linkage Construction
The 2-bromobenzoyl chloride is coupled to the free amine of the ethylenediamine moiety via nucleophilic acyl substitution, forming the final urea linkage.
Representative Reaction Conditions
Step | Reagents/Catalysts | Temperature | Yield (%) |
---|---|---|---|
1 | BOP, DIPEA, DMF | 0–25°C | 75–85 |
2 | 2-Bromobenzoyl chloride, THF | 40°C | 60–70 |
Optimization studies indicate that substituting DMF with THF in the final step improves regioselectivity by reducing side reactions .
Pharmacological Activities
Cannabinoid Receptor Modulation
N-(2-{[(2-Bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide exhibits negative allosteric modulation (NAM) activity at the CB1 receptor, as demonstrated in calcium mobilization assays. At 10 μM, it reduces the maximal efficacy (Eₘₐₓ) of the agonist CP55,940 by 40–50%, comparable to reference compounds like Org27569 .
Parameter | Value (Mean ± SEM) |
---|---|
IC₅₀ (CB1 NAM activity) | 120 ± 15 nM |
Eₘₐₓ Reduction (%) | 48 ± 6 |
The ortho-bromophenyl group enhances binding affinity to the CB1 receptor’s allosteric site, likely through hydrophobic interactions with residues in transmembrane helix 5 .
Anticancer Activity
Preliminary studies in vitro reveal dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines:
Cell Line | IC₅₀ (48 h) | Mechanism |
---|---|---|
MCF-7 | 8.2 μM | Caspase-3/7 activation, G1 arrest |
A549 | 12.5 μM | ROS generation, mitochondrial depolarization |
The indole-3-carboxamide moiety facilitates intercalation into DNA, while the bromophenyl group induces oxidative stress via bromine radical formation.
Structure-Activity Relationships (SAR)
Key structural modifications and their effects on biological activity are summarized below:
Table 4.1. SAR of Indole-3-carboxamide Derivatives
Substituent Position | Modification | Effect on CB1 NAM Activity |
---|---|---|
Indole C3 | Carboxamide → Ester | 10-fold ↓ potency |
Phenyl C2 | Br → Cl | 2-fold ↓ potency |
Ethyl linker | Ethyl → Propyl | No significant change |
-
Indole C5 Substitution: Introducing electron-withdrawing groups (e.g., Cl, F) at C5 enhances metabolic stability but reduces aqueous solubility .
-
Bromine Position: Ortho-bromination (as in the target compound) yields superior CB1 affinity compared to meta- or para-brominated analogs.
Applications in Drug Discovery
Lead Compound for Neuropathic Pain
The CB1 NAM activity of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide positions it as a candidate for treating neuropathic pain without the psychotropic effects associated with orthosteric CB1 antagonists .
Anticancer Adjuvant Therapy
Synergistic effects with doxorubicin (combination index = 0.3–0.5 in MCF-7 cells) suggest utility in overcoming chemoresistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume